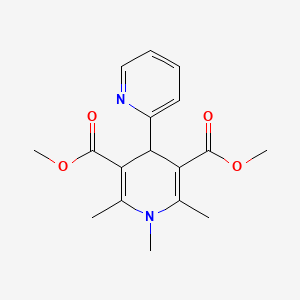

![molecular formula C20H22N2O3 B5572275 (3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid” is of significant interest in the field of organic chemistry due to its complex structure and potential as a building block for the synthesis of biologically active compounds. Its synthesis and properties are studied to explore its applications in various chemical reactions and its physical and chemical characteristics.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid,” involves complex organic synthesis techniques. A practical and efficient synthesis method was established utilizing a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by nitrile anion cyclization, achieving an 84% overall yield from (R)-styrene oxide (Ohigashi, Kikuchi, & Goto, 2010).

Molecular Structure Analysis

Studies on related pyrrolidine derivatives have utilized spectroscopic techniques and theoretical calculations to characterize their molecular structures. For example, mixed experimental and DFT studies on pyrrole-containing chalcones have identified red shifts in specific vibrational modes, indicating the formation of dimers in the solid state and highlighting the compound's potential for forming new heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

The reactivity of “(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid” and its derivatives in chemical reactions can be studied through their involvement in the synthesis of fused pyranones and other complex molecules. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford various substituted derivatives, showcasing the compound's versatility in organic synthesis (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Aplicaciones Científicas De Investigación

Synthetic Applications and Structural Properties

The synthesis and structural properties of novel compounds, including pyrrolidine derivatives, have been a subject of interest in the field of organic chemistry. These compounds are valuable for their potential applications in drug development and as intermediates in synthetic organic chemistry. For example, the synthesis and spectroscopic properties of novel substituted compounds have been explored to understand their structural characteristics and potential utility in various chemical reactions (Issac & Tierney, 1996).

Pharmacological Effects

Compounds with complex structures, including pyrrolidine derivatives, have been evaluated for their pharmacological effects. For instance, studies on cinnamic acid derivatives have shown that they have significant antitumor properties, suggesting the potential for similar structures to be developed as anticancer agents (De, Baltas, & Bedos-Belval, 2011). Additionally, the antioxidant, antimicrobial, and cytotoxic activities of carboxylic acids have been explored, indicating the importance of structural differences in determining biological activity (Godlewska-Żyłkiewicz et al., 2020).

Role in Biodegradation and Environmental Science

Understanding the biocatalyst inhibition by carboxylic acids is crucial for the development of bio-based chemicals and for addressing environmental concerns related to the accumulation of synthetic compounds. Research has highlighted the impact of carboxylic acids on microbes and proposed metabolic engineering strategies to enhance microbial tolerance and performance in industrial applications (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(3S,4R)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-21(2)16-10-6-9-15(11-16)19(23)22-12-17(18(13-22)20(24)25)14-7-4-3-5-8-14/h3-11,17-18H,12-13H2,1-2H3,(H,24,25)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDBMQCNJGORRH-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)